3-Methyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid
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Overview
Description
3-Methyl-5,6,7,8-tetrahydroindolizine-1-carboxylicacid is a versatile chemical compound with a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is part of the indole derivative family, which is known for its significant biological and pharmacological properties . Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .
Preparation Methods
The synthesis of 3-Methyl-5,6,7,8-tetrahydroindolizine-1-carboxylicacid can be achieved through various synthetic routes. One common method involves the Fischer indolisation reaction, which is a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles . This method typically involves the use of hydrazines and ketones under acidic conditions to form the indole ring system. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
3-Methyl-5,6,7,8-tetrahydroindolizine-1-carboxylicacid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Methyl-5,6,7,8-tetrahydroindolizine-1-carboxylicacid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroindolizine-1-carboxylicacid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For example, they can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to their therapeutic effects .
Comparison with Similar Compounds
3-Methyl-5,6,7,8-tetrahydroindolizine-1-carboxylicacid can be compared with other similar indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen derived from indole.
What sets 3-Methyl-5,6,7,8-tetrahydroindolizine-1-carboxylicacid apart is its unique structure, which allows for specific interactions with biological targets, making it a valuable compound in research and therapeutic applications .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-7-6-8(10(12)13)9-4-2-3-5-11(7)9/h6H,2-5H2,1H3,(H,12,13) |
InChI Key |
ZPPLZVCAOMVING-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2N1CCCC2)C(=O)O |
Origin of Product |
United States |
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